molecular formula C11H10N2O2 B2719268 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone CAS No. 80628-80-4

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone

Cat. No.: B2719268
CAS No.: 80628-80-4
M. Wt: 202.213
InChI Key: GJXFDOPCWOTFQZ-UHFFFAOYSA-N
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Description

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone ( 80628-80-4) is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It features a 1,2,4-oxadiazole ring, a five-membered heterocycle known for its metabolic stability and ability to interact with biological targets through non-covalent interactions . This aromatic ring system contributes to the compound's thermal and chemical resistance, making it a valuable scaffold in medicinal chemistry and drug discovery . The 1,2,4-oxadiazole moiety is a privileged structure in pharmaceutical research, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antibacterial, and antiparasitic effects . Compounds containing this ring system have shown promise in targeting neglected diseases such as visceral leishmaniasis, with some derivatives exhibiting high selectivity for the Leishmania infantum parasite and causing severe morphological damage leading to cell death . Furthermore, the 1,2,4-oxadiazole core is present in clinically used drugs, underscoring its significance in drug design . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8(14)7-10-12-11(13-15-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXFDOPCWOTFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Modifications Key Applications/Findings Reference
This compound C₁₁H₁₀N₂O₂ 202.21 -COCH₃ at position 5 Intermediate for pyrimidinones
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanone C₁₀H₈N₂O₂ 188.19 -COCH₃ replaced with -COCH₂ Smaller chain; higher volatility
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate C₁₂H₁₂F₃N₃O₃ 303.24 -COCH₃ replaced with -CH₂NH₂·CF₃COOH Enhanced solubility for drug delivery
5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles Varies ~250–300 Pyrimidinone ring fused to oxadiazole Anticancer and antimicrobial agents
N-Benzyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-biphenyl-3-amine C₂₇H₂₁N₃O 403.47 Biphenyl-amine extension Potential CNS-targeting ligands

Comparative Analysis

Physicochemical Properties

  • Melting Points : Derivatives with extended aromatic systems (e.g., biphenyl-amine in ) exhibit higher melting points (151–205°C) due to increased rigidity , whereas the parent acetone derivative lacks reported melting data.
  • Solubility : Trifluoroacetate salts (e.g., ) show improved aqueous solubility compared to neutral oxadiazoles, critical for bioavailability in drug design .

Biological Activity

1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its anticancer, antibacterial, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the chemical formula C11H10N2O2C_{11}H_{10}N_2O_2. The oxadiazole ring is known for its diverse biological activities, making derivatives of this structure promising candidates for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For example, a series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) highlighted that compounds with bulky aryl groups showed enhanced activity against cancer cells. Specifically, compounds derived from this compound demonstrated IC50 values in the nanomolar range against human cancer cell lines such as HePG-2 and MCF-7 .

CompoundCell LineIC50 (μM)
This compoundHePG-235.58
This compoundMCF-730.12

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. A study reported that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus15
Escherichia coli20

Anti-inflammatory Effects

In addition to its anticancer and antibacterial activities, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro. This property may be attributed to the compound's ability to modulate signaling pathways involved in inflammation .

Case Studies

A notable case study evaluated the efficacy of a series of oxadiazole derivatives in treating inflammatory conditions. The results indicated that compounds similar to this compound reduced inflammation markers significantly in animal models .

Study Design

The study involved administering varying doses of the compound to induced inflammation models in rats. The outcomes were measured using histological analysis and cytokine assays.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone?

  • Methodological Answer : The compound is synthesized via condensation reactions. A representative method involves reacting 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole in the presence of cesium carbonate in DMF at room temperature for 16–18 hours. Post-reaction, the solvent is removed under reduced pressure, and the product is purified via ethyl acetate extraction and column chromatography. Yields typically range from 60–75% depending on substituent reactivity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Peaks at δ 2.3 ppm (acetone CH3) and δ 6.5–8.5 ppm (aromatic protons) confirm the oxadiazole and phenyl moieties.
  • IR Spectroscopy : Absorbance bands near 1670 cm⁻¹ (C=O stretching) and 1550 cm⁻¹ (C=N of oxadiazole) validate functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) align with the molecular formula, while fragmentation patterns confirm structural integrity .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • Use fume hoods and nitrile gloves to avoid dermal exposure.
  • Store in airtight containers at room temperature, away from strong oxidizers.
  • In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yields?

  • Methodological Answer :

  • Catalyst Screening : Compare Cs₂CO₃ (higher basicity) vs. K₂CO₃ (cost-effective) to improve cyclization efficiency.
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility.
  • Design of Experiments (DoE) : Apply factorial design to statistically identify optimal temperature (e.g., 80°C vs. RT) and stoichiometric ratios .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Validation : Include positive controls (e.g., known kinase inhibitors) to confirm assay reliability.
  • Purity Verification : Use HPLC (≥95% purity threshold) to rule out impurities affecting activity.
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity discrepancies against target proteins .

Q. What computational strategies elucidate structure-activity relationships (SAR)?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., oxadiazole ring’s electrophilic character).
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with COX-2) to predict binding stability.
  • QSAR Modeling : Use substituent descriptors (Hammett constants) to correlate structural modifications (e.g., electron-withdrawing groups) with bioactivity .

Q. What mechanistic insights explain cyclization steps during synthesis?

  • Methodological Answer :

  • Intermediate Trapping : Use LC-MS to isolate and characterize transient intermediates (e.g., hydroxylamine adducts).
  • Kinetic Studies : Monitor reaction progress via in situ IR to determine rate-limiting steps (e.g., nucleophilic attack vs. ring closure).
  • Isotopic Labeling : Introduce ¹⁵N labels to track nitrogen migration during oxadiazole formation .

Q. How can green chemistry principles be applied to its synthesis?

  • Methodological Answer :

  • Solvent-Free Conditions : Employ microwave irradiation to accelerate reactions without DMF.
  • Biocatalysis : Use lipases or esterases for enantioselective synthesis of chiral intermediates.
  • Waste Minimization : Replace column chromatography with recrystallization or membrane filtration .

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